molecular formula C16H15Cl2N B14204570 3,3-Bis(4-chlorophenyl)pyrrolidine CAS No. 917899-23-1

3,3-Bis(4-chlorophenyl)pyrrolidine

Cat. No.: B14204570
CAS No.: 917899-23-1
M. Wt: 292.2 g/mol
InChI Key: YXJNBCYBNFMRAQ-UHFFFAOYSA-N
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Description

3,3-Bis(4-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C16H15Cl2N. It features a pyrrolidine ring substituted with two 4-chlorophenyl groups at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-chlorophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(4-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

3,3-Bis(4-chlorophenyl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Uniqueness: 3,3-Bis(4-chlorophenyl)pyrrolidine is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug discovery and material science .

Properties

CAS No.

917899-23-1

Molecular Formula

C16H15Cl2N

Molecular Weight

292.2 g/mol

IUPAC Name

3,3-bis(4-chlorophenyl)pyrrolidine

InChI

InChI=1S/C16H15Cl2N/c17-14-5-1-12(2-6-14)16(9-10-19-11-16)13-3-7-15(18)8-4-13/h1-8,19H,9-11H2

InChI Key

YXJNBCYBNFMRAQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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